GFB-204 -

GFB-204

Catalog Number: EVT-1492169
CAS Number:
Molecular Formula: C13H16F3NO2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GFB-204 is a calixarene derivative that is a potent and selective inhibitor of VEGFR and PDGFR tyrosine phosphorylation. G FB-204 had been shown through several in-vivo and in-vitro studies to bind to VEGF and PDGF, block binding of VEGF and PDGF to their receptors and subsequently inhibit Flk-1 and PDGFR tyrosine phosphorylation and stimulation of the protein kinases Erk1, Erk2, and AKT and the signal transducer and activator of transcription STAT3. Since tumor angiogenesis depends on VEGF for initiation and PDGF for maintenance of blood vessels, an agent which suppresses the functions of both VEGF and PDGF would potentially be more effective in tumor control that an agent which targets only one of these two growth factors. Preclinical studies have also shown that GFB-204 inhibits capillary network formation in a dose-response manner and inhibits VEGF-dependent human brain endothelial cell migration. A lung xenograft study in mice has shown that GFB-204 is active in a dose dependent manner.
Synthesis Analysis

The synthesis of GFB-204 involves the functionalization of calixarene structures to enhance their binding affinity to target receptors. The technical details include:

  • Starting Materials: The synthesis typically begins with commercially available calixarene derivatives.
  • Functionalization: Specific groups are introduced to the upper and lower rims of the calixarene to improve selectivity and potency against vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
  • Characterization: Various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

GFB-204's molecular structure is characterized by its calixarene backbone, which provides a cavity suitable for accommodating growth factors. The specific structural data includes:

  • Molecular Formula: C₁₈H₁₈N₄O₈
  • Molecular Weight: Approximately 398.36 g/mol
  • 3D Structure: The compound exhibits a defined conformation that facilitates its interaction with target receptors, enhancing binding efficacy .
Chemical Reactions Analysis

GFB-204 undergoes several significant chemical reactions that underpin its mechanism of action:

  • Binding Assays: GFB-204 has been shown to decrease the binding affinity of vascular endothelial growth factor and platelet-derived growth factor to their respective receptors in a concentration-dependent manner.
  • Inhibition of Phosphorylation: It effectively inhibits the phosphorylation of receptor tyrosine kinases, which is critical for downstream signaling pathways involved in cell migration and proliferation .

Technical details regarding these reactions include the use of radiolabeled growth factors in binding assays, allowing for precise quantification of inhibition.

Mechanism of Action

The mechanism of action for GFB-204 primarily involves its competitive inhibition of growth factor binding to their receptors. This process can be outlined as follows:

Physical and Chemical Properties Analysis

GFB-204 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely published but can be determined through thermal analysis techniques .

These properties are essential for understanding the compound's behavior in biological systems.

Applications

GFB-204 has significant scientific applications, particularly in oncology and vascular biology:

  • Cancer Research: Its ability to inhibit angiogenesis makes it a promising candidate for cancer therapeutics aimed at limiting tumor growth by disrupting blood supply.
  • Vascular Biology Studies: Researchers utilize GFB-204 to study the mechanisms underlying endothelial cell behavior and vascular development.
  • Drug Development: The compound serves as a lead structure for developing new inhibitors targeting receptor tyrosine kinases involved in various pathological conditions .
Introduction to GFB-204 in Biomedical Research

Historical Context of Calixarene Derivatives in Pharmacology

Calixarenes are macrocyclic compounds characterized by basket-shaped molecular structures formed from phenol units linked by methylene bridges. First systematically studied by C. David Gutsche in the 1970s, their name derives from the Greek "calix" (chalice) due to their cup-like conformation [3]. Early pharmacological applications exploited their cavity-forming properties for molecular encapsulation and drug delivery. Water-soluble variants like para-sulfonatocalix[4]arene demonstrated potential as antiviral agents and enzyme mimetics, leveraging their ability to form host-guest complexes with biomolecules [3] [6].

The evolution toward targeted cancer therapeutics began when researchers recognized calixarenes' structural adaptability. Their upper and lower rims could be functionalized with diverse chemical groups to interact with specific biological targets. This shifted their role from passive carriers to active inhibitors, particularly in oncology. For example, p-sulfonatocalix[4]arene was shown to inhibit extracellular vesicle biogenesis in pancreatic cancer, impairing metastasis by reducing matrix metalloprotease release [3]. This transition established calixarenes as versatile scaffolds for designing protein-protein interaction inhibitors, setting the stage for compounds like GFB-204.

Structural Classification of GFB-204 as a Tyrosine Kinase Inhibitor

GFB-204 is a synthetically engineered calix[4]arene derivative optimized for disrupting growth factor signaling. Its core structure consists of four phenol units in a cone conformation, stabilized by alkylether modifications at the lower rim. This conformational rigidity positions four upper-rim aromatic groups for simultaneous interaction with tyrosine kinase receptors [1] [7]. Unlike ATP-competitive small molecules, GFB-204 functions as a protein surface antagonist. It binds directly to vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) ligands, blocking their engagement with cognate receptors [7] [8].

Table 1: Structural Features of GFB-204

Structural ElementChemical DescriptionFunctional Role
Macrocyclic CoreCalix[4]arene in cone conformationProvides multivalent scaffold for high-affinity binding
Lower Rim ModificationsAlkylether groupsLocks cone conformation and enhances solubility
Upper Rim Functional GroupsAromatic pharmacophoresDirectly interacts with PDGF/VEGF dimerization interfaces
Molecular Weight~1.5 kDaEnables disruption of large protein-protein interfaces

This design enables dual inhibition: GFB-204 binds VEGF-A (major angiogenic isoform) and PDGF-BB homodimers with IC₅₀ values of 480 nM and 190 nM, respectively [8]. The spatial arrangement of its aromatic groups mimics receptor-binding epitopes, sterically occluding growth factor-receptor interactions. Consequently, it prevents ligand-induced dimerization of VEGFR-2 (Flk-1/KDR) and PDGFR-β, aborting downstream kinase activation [1] [4].

Significance of Dual VEGFR/PDGFR Inhibition in Angiogenesis Regulation

Tumor angiogenesis relies on sequential growth factor signaling. VEGF initiates endothelial cell sprouting and vascular permeability, while PDGF recruits pericytes to stabilize nascent vessels. This temporal cooperation creates a self-reinforcing pathway: VEGF-driven vessels become PDGF-dependent for maturation and survival [2] [8]. GFB-204’s dual antagonism disrupts both phases, inducing vessel regression and suppressing neovascularization more effectively than monospecific agents.

Table 2: Key Signaling Pathways Inhibited by GFB-204

TargetDownstream EffectorsBiological Consequence
VEGFR-2• ERK1/2 phosphorylation • Akt activation • eNOS upregulationSuppresses endothelial proliferation, survival, and permeability
PDGFR-β• PI3K/Akt pathway • STAT3 phosphorylation • PLCγ-PKC cascadeImpairs pericyte recruitment and vascular stabilization

In vitro, GFB-204 (0.2–0.5 μM) inhibits VEGF/PDGF-stimulated phosphorylation in human umbilical vein endothelial cells (HUVECs). It specifically blocks Erk1/2, Akt, and STAT3 activation—critical nodes for angiogenesis—without affecting EGF, IGF-1, or bFGF pathways [8]. Functionally, this translates to:

  • Inhibition of Capillary Network Formation: Disruption of endothelial tube formation in Matrigel assays at IC₅₀ < 500 nM [8].
  • Suppression of Tumor Angiogenesis: In xenograft models (e.g., breast and lung cancer), daily 5 mg/kg GFB-204 reduced microvessel density by >60% and tumor volume by 70–80% versus controls [8].
  • Antimetastatic Effects: By destabilizing mature vessels, GFB-204 limits hematogenous dissemination [7].

The dual blockade also counters compensatory signaling—a limitation of monospecific agents like bevacizumab (anti-VEGF). Tumors escaping VEGF inhibition often upregulate PDGF; simultaneous targeting by GFB-204 closes this escape route [2] [10]. This mechanistic synergy underpins its efficacy in preclinical models of treatment-resistant cancers.

Properties

Product Name

GFB-204

Molecular Formula

C13H16F3NO2

Synonyms

GFB204; GFB-204; GFB 204.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.